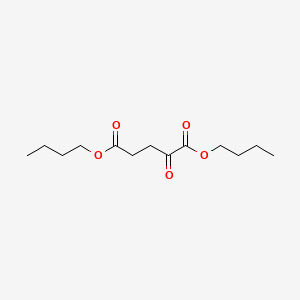
Dibutyl 2-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2-oxopentanedioate can be synthesized through the esterification of 2-oxopentanedioic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Dibutyl 2-oxopentanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular metabolism and oxidative stress.
Industry: It is used in the manufacture of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dibutyl 2-oxopentanedioate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing cellular energy production and metabolism. The compound’s ester groups can undergo hydrolysis, releasing 2-oxopentanedioic acid, which participates in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dibutyl 3-oxopentanedioate: Another ester derivative with similar chemical properties but differing in the position of the oxo group.
2-Oxopentanedioic acid:
Diethyl 2-oxopentanedioate: An ester derivative with ethyl groups instead of butyl groups.
Uniqueness
Dibutyl 2-oxopentanedioate is unique due to its specific ester groups, which influence its solubility, reactivity, and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial contexts.
Properties
CAS No. |
77630-52-5 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
dibutyl 2-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-5-9-17-12(15)8-7-11(14)13(16)18-10-6-4-2/h3-10H2,1-2H3 |
InChI Key |
SDYKGJKTLYBKEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(=O)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















